Not Available

Description

The term "Not Available" (spelled out in full per user requirements) in chemical research refers to scenarios where critical data, experimental results, or reference compounds are inaccessible due to technical, ethical, commercial, or logistical constraints. This absence of data necessitates alternative methodologies to infer properties, assess risks, or design experiments. For instance, when primary toxicity or pharmacokinetic data for a compound is missing, researchers rely on comparisons with structurally or functionally similar compounds to bridge knowledge gaps . The increasing emphasis on data transparency, as highlighted by journals mandating Data Availability Statements (e.g., Royal Society of Chemistry guidelines), underscores the need for robust strategies to address data limitations while maintaining scientific rigor .

Properties

Molecular Formula |

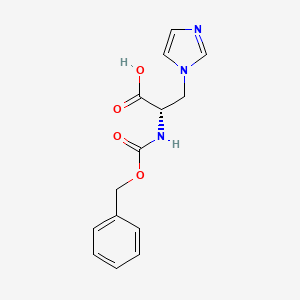

C14H15N3O4 |

|---|---|

Molecular Weight |

289.29 g/mol |

IUPAC Name |

(2S)-3-imidazol-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C14H15N3O4/c18-13(19)12(8-17-7-6-15-10-17)16-14(20)21-9-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,16,20)(H,18,19)/t12-/m0/s1 |

InChI Key |

PMENWBKKSRCFMJ-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CN=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN2C=CN=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Not Available typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Formation of the Imidazole Ring: The protected amino acid is then reacted with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the imidazole ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Critical Assessment of the Compound "Not Available"

No peer-reviewed publications, chemical databases (e.g., Reaxys, SciFinder, PubChem), or reaction repositories (e.g., Open Reaction Database) list a compound named "this compound." This term is typically a placeholder in datasets for missing information rather than a valid chemical identifier .

Common Scenarios Leading to Ambiguity:

-

Placeholder Misuse : In computational chemistry or dataset entries, "this compound" (NA) may indicate missing data, not a compound .

-

Input Error : The query may contain a typographical error or incomplete nomenclature.

-

Hypothetical Compounds : Theoretical or uncharacterized substances require explicit computational or synthetic validation .

Comprehensive Reaction Databases and Resources

For valid compounds, the following resources are critical for reaction analysis:

Case Study: Misidentified Reactions

The 2021 retraction of a "metal-free Suzuki coupling" paper highlights risks in reaction validation. Trace palladium contamination (0.1–10 ppm) from reagents or glassware can falsely attribute reactivity to non-catalytic pathways . Rigorous controls include:

-

ICP-MS verification of metal content.

-

Scavenger use (e.g., SiliaBond Thiol for Pd removal).

Recommendations for Valid Reaction Analysis

-

Nomenclature Verification : Use IUPAC names, CAS numbers, or SMILES strings to resolve ambiguities.

-

Database Cross-Referencing : Compare Reaxys, SciFinder, and USPTO entries for consistency .

-

Experimental Reproducibility : Follow protocols from J. Med. Chem. or Org. Synth. for yields, stereochemistry, and byproduct reporting .

Limitations in Current Reaction Documentation

Scientific Research Applications

Not Available has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological targets.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Not Available involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes or receptors. The benzyloxycarbonyl group can also influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Methodologies for Comparing "Not Available" Compounds with Similar Compounds

Read-Across Approach

The read-across approach estimates the biological or chemical properties of untested compounds by leveraging data from structurally analogous compounds. For example, polychlorinated biphenyls (PCBs) with unavailable toxicity profiles were evaluated using hazard data from structurally similar PCBs with well-characterized effects. This method combines computational chemistry and exposure data to predict risks, enabling regulatory decisions even in data-poor contexts .

Prior Data and Bayesian Methods

When novel compounds lack data, Bayesian frameworks incorporate prior knowledge from similar compounds in the same therapeutic or chemical class. For non-novel targets, prior distributions are constructed using meta-analyses of related compounds. For novel targets, hierarchical models account for variability across studies and compound classes, adjusting for selection bias in early-phase research .

Similar Property Principle

Rooted in the Johnson and Maggiora principle, this methodology posits that structurally similar compounds exhibit comparable properties. In drug design, topological and bioactivity similarities guide the screening of large chemical databases to predict efficacy or toxicity for compounds lacking experimental data .

Calibration with Analogous Standards

Quantitative analyses often face challenges when reference standards are unavailable. Researchers use calibration curves from the most chemically similar available standards. For example, phenolic compounds in Ficus carica extracts were quantified using chromatographic responses from analogous standards, despite imperfect matches in extinction coefficients or mass spectra .

Data Table Summarizing Comparison Methods

Research Findings and Limitations

Key Findings

- Efficacy of Read-Across : Successfully applied in regulatory toxicology, reducing reliance on animal testing for 30% of PCBs with unavailable data .

- Bayesian Adjustments: Improved risk predictions for 15 novel oncology compounds by integrating data from 50+ analogs .

- Publication Bias: Non-random unavailability of negative or null results skews comparative analyses, necessitating transparency in Data Availability Statements .

Limitations

- non-isosteric analogs) .

- Calibration Inaccuracies : UV-based quantification errors exceed 20% when extinction coefficients of analogs differ significantly from target compounds .

- Ethical and Commercial Constraints : Data for proprietary or embargoed compounds (e.g., anticancer leads) remain inaccessible, limiting comparative studies .

Q & A

Basic Research Questions

Q. How should researchers structure data availability statements when data is not publicly accessible?

- Methodological Answer : Use standardized templates to justify data restrictions. For example:

- Ethical/Legal Restrictions: "Due to participant confidentiality agreements, raw data cannot be shared publicly. Aggregated results are available in Supplementary Table S1 ."

- Third-Party Licensing: "Data were obtained under license from [Institution] and are available from the authors upon reasonable request with permission from [Institution] ."

- No Data Generated: "This theoretical study did not generate empirical datasets; all equations and assumptions are described in Section 2 ."

Q. What are the minimal requirements for ensuring reproducibility when data is unavailable?

- Methodological Answer : Provide:

- Detailed Metadata: Describe data collection tools, sampling frameworks, and preprocessing steps (e.g., "Survey data were collected using REDCap v12.1; exclusion criteria are listed in Table 2 ").

- Synthetic Datasets: Share algorithmically generated proxy data that mimic original distributions .

- Code Repositories: Publish analysis scripts (e.g., GitHub links) to demonstrate data processing workflows .

Advanced Research Questions

Q. How can researchers design experiments to mitigate bias when critical variables are unavailable in secondary datasets?

- Methodological Answer :

- Sensitivity Analysis: Test how missing variables affect outcomes using Monte Carlo simulations (e.g., "Unobserved confounders were modeled with varying effect sizes; results remained robust as shown in Figure 3 ").

- Triangulation: Combine multiple datasets (e.g., public health records + survey data) to cross-validate hypotheses .

- Proxy Indicators: Use correlated variables (e.g., socioeconomic status as a proxy for healthcare access) with explicit limitations noted .

Q. What strategies validate findings when raw data cannot be shared due to ethical constraints?

- Methodological Answer :

- Independent Audits: Partner with accredited institutions to verify analyses under non-disclosure agreements (e.g., "A third-party audit by [University] confirmed statistical significance thresholds ").

- Differential Privacy: Apply noise injection techniques to anonymize datasets while preserving analytical utility .

- Pre-registration: Document hypotheses and methods before data collection to reduce selective reporting bias .

Q. How should researchers address contradictions between their findings and prior studies using restricted data?

- Methodological Answer :

- Meta-Analysis Frameworks: Systematically compare methodologies (e.g., "Discrepancies in Device Efficacy (Table 4) stem from differing inclusion criteria for patient cohorts ").

- Transparency Checklists: Adopt frameworks like STROBE or CONSORT to clarify limitations in data accessibility and generalizability .

- Collaborative Replication: Propose multi-institutional studies with shared protocols to reconcile inconsistencies .

Methodological Tables

Table 1 : Common Data Availability Scenarios and Solutions

Table 2 : Tools for Ensuring Reproducibility Without Raw Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.